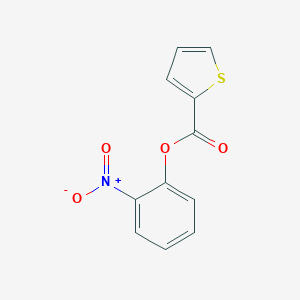
2-Nitrophenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl 2-thiophenecarboxylate, also known as NPTC, is a synthetic compound that has been used in scientific research for several years. This compound belongs to the class of nitrophenyl esters and is widely used as a substrate for enzymes that catalyze carboxylesterase activity. The purpose of
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl 2-thiophenecarboxylate is based on the hydrolysis of the ester bond by carboxylesterases, which results in the release of 2-nitrophenol and thiophene-2-carboxylic acid. The hydrolysis reaction is followed by the formation of a yellow-colored product, 2-nitrophenolate ion, which can be measured spectrophotometrically at 405 nm.
Biochemical and Physiological Effects
2-Nitrophenyl 2-thiophenecarboxylate has no known biochemical or physiological effects on living organisms. This compound is not metabolized in vivo and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Nitrophenyl 2-thiophenecarboxylate in lab experiments are its high specificity and sensitivity for carboxylesterase activity assays. This compound is also easy to use and can be measured spectrophotometrically, which makes it a reliable and efficient tool for measuring carboxylesterase activity. The limitations of using 2-Nitrophenyl 2-thiophenecarboxylate are its potential toxicity and instability in aqueous solutions. This compound should be handled with care and stored in a dry and dark place.
Orientations Futures
For the use of 2-Nitrophenyl 2-thiophenecarboxylate in scientific research include the development of new methods for measuring carboxylesterase activity, the identification of new carboxylesterase inhibitors and activators, and the investigation of the role of carboxylesterases in drug metabolism and toxicity. Additionally, the use of 2-Nitrophenyl 2-thiophenecarboxylate in environmental studies, such as the measurement of carboxylesterase activity in aquatic organisms, is an area of potential research.
Méthodes De Synthèse
The synthesis of 2-Nitrophenyl 2-thiophenecarboxylate is achieved by reacting 2-nitrophenol with thiophene-2-carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
2-Nitrophenyl 2-thiophenecarboxylate is a widely used substrate for carboxylesterase activity assays in various scientific research fields, including drug discovery, toxicology, and environmental science. This compound is used to measure the activity of carboxylesterases, which are enzymes that play an important role in the metabolism of drugs, xenobiotics, and endogenous compounds. The measurement of carboxylesterase activity is crucial in understanding the pharmacokinetics and toxicology of drugs and chemicals.
Propriétés
Formule moléculaire |
C11H7NO4S |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
(2-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-6-3-7-17-10)16-9-5-2-1-4-8(9)12(14)15/h1-7H |
Clé InChI |
GPAHVISEVVHWOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




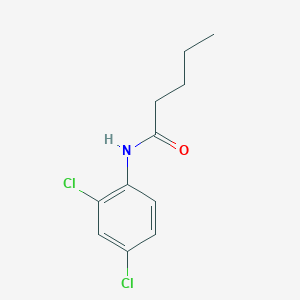
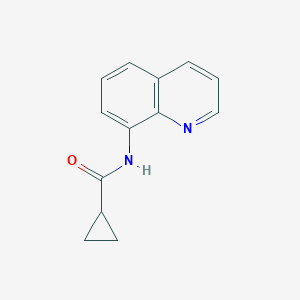
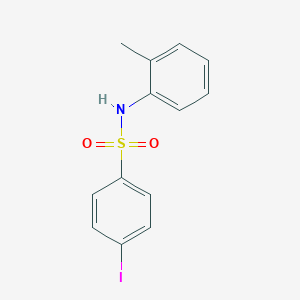

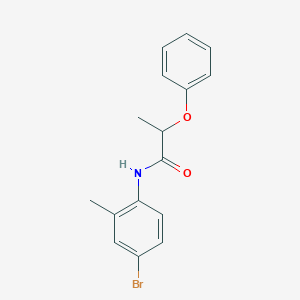

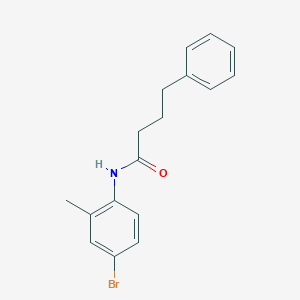



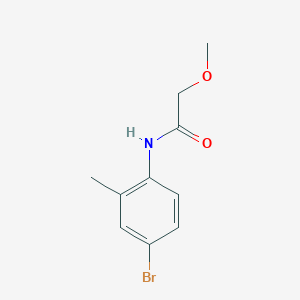
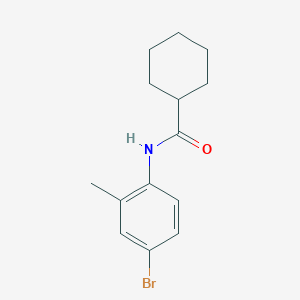
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)